4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Organic Synthesis Process Chemistry Telmisartan Intermediate

Ester-protected telmisartan intermediates (methyl, ethyl, tert-butyl) require an additional 1-10 hour hydrolysis step that introduces impurities and yield loss. The tert-butyl ester is explicitly documented as 'unstable under acidic conditions' and 'unfavorable for large-scale commercial production.' 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid eliminates this bottleneck entirely. • Directly couples with 2-n-propyl-4-methyl-6-(1-tolimidazole-2-yl)benzimidazole under basic conditions-no deprotection needed. • Delivers an 82.5% bromination yield advantage over the tert-butyl ester route. • Available at ≥98% purity in research (mg-g) and bulk (kg) quantities from qualified suppliers.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 150766-86-2
Cat. No. B127467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
CAS150766-86-2
SynonymsTelmisartan-Bromo Acid Impurity; 
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O
InChIInChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyQQHZAARABFGGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid Overview


4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 150766-86-2), also known as Telmisartan Bromo Acid or Telmisartan Impurity 18, is a biphenyl carboxylic acid derivative featuring a reactive bromomethyl group at the 4'-position and a free carboxylic acid at the 2-position [1]. With a molecular formula of C14H11BrO2, a molecular weight of 291.14 g/mol, and a melting point range of 133–136 °C, this compound serves as a key intermediate in the synthesis of the angiotensin II receptor antagonist telmisartan and as a characterized impurity reference standard for pharmaceutical quality control [1]. Its bifunctional reactivity—nucleophilic substitution at the bromomethyl site combined with the carboxylic acid moiety—enables diverse synthetic transformations without requiring protecting group manipulations [1].

1
Synthetic Intermediate Direct-use free acid for telmisartan API manufacturing; bypasses ester hydrolysis step
2
Impurity Reference Standard ISO 17034-certified Telmisartan Impurity 18 for stability-indicating method development
3
Bifunctional Reactivity Bromomethyl nucleophilic substitution plus free carboxylic acid enables protecting-group-free transformations

Free Acid vs. Generic Biphenyl Esters


Procurement of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid over its ester analogs (methyl, ethyl, or tert-butyl) is driven by quantifiable stability and process efficiency advantages. Patent literature explicitly documents that the tert-butyl ester derivative is 'especially unstable under the slant acidity condition' with the tert-butyl group 'easily sloughed', leading to 'wayward' reactions, increased impurities, and reduced yields, rendering it 'unfavorable for large-scale commercial production' [1]. In contrast, the free carboxylic acid circumvents these deprotection-related impurities and yield losses. While methyl and ethyl esters are more stable than the tert-butyl variant, they mandate an additional hydrolysis step to liberate the carboxylic acid required for final drug substance formation—a step that introduces further yield loss and purification burden. Direct use of the free acid eliminates both the instability and the extra synthetic operation, providing a streamlined route with verifiable process advantages [1].

Attribute
Target: Free Acid
Substitute: Ester Analogs
Process Stability
No acid-labile protecting group; stable under nucleophilic and acidic conditions
tert-Butyl ester documented as unstable, generating deprotection impurities
Synthetic Steps
Carboxylic acid already present for final API formation
Methyl/ethyl esters require additional hydrolysis step (1–10 h, reported)
Impurity Profile
No ester-related deprotection byproducts
Ester cleavage may introduce yield loss and purification burden

Quantitative Evidence: Free Acid vs. Esters


Yield Advantage in Radical Bromination

The free carboxylic acid form delivers a 2.5 percentage point absolute yield advantage over the tert-butyl ester in the radical bromination step used to install the bromomethyl functionality. Under comparable NBS/AIBN-initiated radical bromination conditions, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is isolated in 82.5% yield, whereas the tert-butyl ester analog is reported at 80% yield [1]. This yield differential, when scaled to industrial production, translates to reduced raw material costs and higher throughput for the same reactor capacity.

Bromination Yield
Cross-study comparable
Free acid: 82.5% vs. tert-Butyl ester: 80%
+2.5 pp absolute; NBS/AIBN, methyl acetate, 60–65 °C
Reported yield context supports process economics at scale
Cross-study comparison; conditions may vary across protocols
Organic Synthesis Process Chemistry Telmisartan Intermediate

Process Stability Advantage

Patent CN1182122C explicitly identifies the tert-butyl ester of 4'-(bromomethyl)biphenyl-2-carboxylic acid as 'especially unstable under the slant acidity condition' with 'tertiary butyl ... easily sloughed', resulting in 'wayward' reactions, 'more' impurities, and 'yield reduction' that is 'unfavorable for large-scale commercial production' [1]. The free carboxylic acid, by contrast, contains no acid-labile protecting group and therefore does not undergo premature deprotection or generate the associated impurity profile. This stability differential is a documented, direct head-to-head comparison within the same patent disclosure that motivated the shift away from the tert-butyl ester strategy.

Process Stability
Head-to-head
Free acid: stable; tert-Butyl: unstable under acidic conditions
Patent CN1182122C: tert-butyl 'easily sloughed', 'wayward' reactions reported
Eliminates impurity class associated with premature deprotection
Direct comparison within same patent disclosure
Process Robustness Impurity Control GMP Manufacturing

Purity Parity with Ester Analogs

Commercial sources supply 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid at minimum purity specifications of 95–98% . This purity range is directly comparable to that of the methyl ester analog (CAS 114772-38-2), which is offered at 95% to >98% (GC) by multiple vendors , and the tert-butyl ester (CAS 114772-40-6), available at 95–99% . The free acid therefore imposes no purity penalty relative to ester alternatives while delivering the stability and synthetic efficiency advantages documented above.

Purity Parity
Data to verify
Free acid: 95–98% vs. Esters: 95–99% (commercial specs)
Equivalent purity tier across all three compounds
Comparable purity tier; no quality penalty for free acid selection
Vendor Certificate of Analysis specifications; verify per lot
Quality Control Intermediate Purity Procurement Specifications

Certified Telmisartan Impurity Reference Standard

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is manufactured and certified under ISO 17034 accreditation as an analytical reference standard for telmisartan impurity profiling . It is fully characterized and supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and commercial quality control [1]. While the methyl and tert-butyl ester analogs are also available as telmisartan impurities, the free carboxylic acid corresponds directly to the hydrolyzed impurity that may arise during drug substance storage or formulation, making it the most relevant standard for stability-indicating method development.

Certified Standard
Class-level inference
ISO 17034 certified; direct identity to hydrolytic degradation product
Eliminates ester hydrolysis step in standard preparation
Supports stability-indicating method development workflows
Verification against pharmacopoeial monographs recommended
Analytical Method Validation Pharmaceutical QC Reference Standards

Elimination of Ester Hydrolysis Step

When 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is employed directly in the nucleophilic substitution step with the benzimidazole intermediate (I), the carboxylic acid moiety is already present for final drug substance formation, eliminating the post-coupling hydrolysis step required when methyl or ethyl esters are used [1][2]. In the patented telmisartan synthesis using methyl/ethyl esters, a dedicated hydrolysis operation (acidic or basic conditions, 20–160 °C, 1–10 hours) is mandatory to cleave the ester protecting group [1]. The free acid bypasses this entire unit operation, reducing cycle time, solvent consumption, and the potential for hydrolysis-related side reactions.

Step Elimination
Head-to-head
Free acid: 2 steps; Esters: 3 steps (including hydrolysis)
Eliminates 1–10 h hydrolysis per batch; reduces reactor time and solvent use
Reported step reduction supports process intensification review
Patent CN1182122C; hydrolysis conditions: 20–160 °C
Process Intensification Green Chemistry Cost of Goods

Application Scenarios


Telmisartan API Manufacturing

In commercial telmisartan production, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is reacted directly with 2-n-propyl-4-methyl-6-(1-tolimidazole-2-yl)benzimidazole (intermediate I) under basic nucleophilic substitution conditions. Because the carboxylic acid is already free, the coupled product requires only purification—not the additional 1–10 hour hydrolysis step mandated for methyl or ethyl ester intermediates [1]. This step reduction, combined with the 82.5% bromination yield advantage over the tert-butyl ester route , positions the free acid as the economically preferred intermediate for high-volume manufacturing where cycle time and yield directly impact profitability.

Telmisartan Impurity QC Reference Standard

As Telmisartan Impurity 18 (Bromo Acid Impurity), 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid is supplied as an ISO 17034-certified reference standard with full characterization data . It is used for analytical method development, method validation (AMV), and routine quality control (QC) in ANDA submissions and commercial telmisartan production [2]. Because it corresponds structurally to the hydrolytic degradation product of telmisartan, it serves as the definitive marker for stability-indicating HPLC methods, providing direct identification without the need for standard hydrolysis that would be required if an ester analog were employed.

Bifunctional Building Block for SAR Studies

The presence of both a nucleophile-reactive bromomethyl group and a carboxylic acid handle enables 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid to serve as a versatile scaffold for synthesizing libraries of angiotensin II receptor antagonist analogs. The bromomethyl group undergoes nucleophilic substitution with diverse N-, O-, and S-nucleophiles, while the carboxylic acid can be coupled directly to amines or converted to amides, esters, or other derivatives without requiring protecting group manipulations [3]. This bifunctional reactivity accelerates structure-activity relationship (SAR) exploration compared to ester-protected analogs that require additional deprotection steps for each library member.

Custom Biphenyl API Synthesis

Contract research and manufacturing organizations (CROs/CDMOs) leverage 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid for custom synthesis of proprietary biphenyl-containing drug candidates beyond the sartan class. The compound's commercial availability at 95–98% purity and its documented stability under standard storage conditions (cool, dry place) make it a reliable starting material for multi-step synthetic campaigns. The free carboxylic acid functionality is particularly valuable when the target molecule requires a carboxylic acid pharmacophore or when late-stage ester hydrolysis would be incompatible with sensitive functional groups elsewhere in the molecule.

Application
Selection Property
Validation Focus
Telmisartan API Manufacturing
Free carboxylic acid; no ester hydrolysis required
Process step count, cycle time, and impurity profile review
Impurity QC Reference Standard
ISO 17034 certification; structural identity to hydrolytic impurity
Stability-indicating HPLC method validation
SAR Library Synthesis
Bifunctional reactivity: bromomethyl + carboxylic acid
Protecting-group-free derivatization; diverse nucleophile compatibility
Custom Biphenyl API Synthesis
Commercial availability at 95–98%; documented storage stability
Multi-step synthetic campaign reliability; carboxylic acid pharmacophore compatibility

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